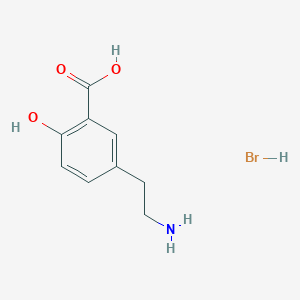

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is a chemical compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of an aminoethyl group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds related to 5-(2-aminoethyl)-2-hydroxybenzoic acid exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that certain modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, including resistant strains. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting potential for development into new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Standard |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 4 | Ciprofloxacin (0.125) |

| Compound B | Escherichia coli (resistant) | 8 | Amoxicillin (16) |

| Compound C | Klebsiella pneumoniae | 5 | Tetracycline (8) |

Neurological Research

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide has been studied for its potential neuroprotective effects. It has been shown to modulate neurotransmitter systems and may have implications in treating conditions such as irritable bowel syndrome (IBS) where inflammation plays a critical role. The compound's ability to release hydrogen sulfide (H₂S), a known neuromodulator, suggests it could alleviate hypersensitivity in gastrointestinal disorders .

Cancer Research

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of 5-(2-aminoethyl)-2-hydroxybenzoic acid significantly inhibited the growth of various cancer cell lines, including colon and breast cancer cells. The IC50 values obtained were in the nanomolar range, indicating potent activity .

Table 2: Anticancer Activity of Derivatives

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| Compound D | MCF-7 (breast cancer) | 50 |

| Compound E | HT-29 (colon cancer) | 30 |

| Compound F | DLD-1 | 25 |

Synthesis and Formulation Studies

The synthesis of this compound typically involves reactions with various alkyl halides, leading to derivatives with enhanced biological activities. Recent patents have outlined methods for formulating this compound with reducing sugars to improve stability and efficacy during storage .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of synthesized derivatives against common pathogens. The results showed that specific modifications increased activity against resistant strains of E. coli, suggesting potential clinical applications in treating infections caused by multidrug-resistant bacteria.

Case Study 2: Neuromodulatory Effects

A study involving animal models demonstrated that administration of the compound resulted in significant reductions in inflammatory markers associated with IBS. This highlights its potential as a therapeutic agent for gastrointestinal disorders linked to inflammation.

Mécanisme D'action

The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl and carboxylic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxybenzoic acid: Lacks the aminoethyl group, resulting in different chemical and biological properties.

4-(2-Aminoethyl)-2-hydroxybenzoic acid: Similar structure but with the aminoethyl group in a different position, leading to variations in reactivity and applications.

Uniqueness

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrobromide, also known as β-aminobenzeneacetic acid hydrobromide, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C9H12BrN O3

- CAS Number : 1987145-74-3

The biological activity of this compound primarily involves its interaction with various biological targets. It is believed to exert its effects through:

- Inhibition of Cyclooxygenase (COX) : Similar to other hydroxybenzoic acid derivatives, it may inhibit COX enzymes, which play a crucial role in inflammation and pain pathways .

- Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its potential as an antioxidant, neutralizing free radicals and reducing oxidative stress .

Analgesic and Anti-inflammatory Properties

Research indicates that this compound exhibits significant analgesic properties. In various animal models, it has shown effectiveness in reducing pain responses similar to established analgesics.

- In Vivo Studies :

- A study demonstrated that the compound significantly reduced nociceptive responses in rodent models when subjected to formalin and hot plate tests, indicating both central and peripheral analgesic effects .

- The effective dose range was found to be comparable to that of acetaminophen, suggesting a potential alternative for pain management.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, which could be attributed to its ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Propriétés

IUPAC Name |

5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.BrH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZNLFCHHKSJMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)C(=O)O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.